

Nilotinib-d3: A Comprehensive Technical Guide on Chemical Properties and Stability

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and stability of **Nilotinib-d3**, a deuterated analog of the tyrosine kinase inhibitor Nilotinib. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analysis.

Core Chemical Properties

Nilotinib-d3 is a stable isotope-labeled version of Nilotinib, where three hydrogen atoms on the methyl group of the imidazole ring have been replaced with deuterium. This labeling is primarily utilized in pharmacokinetic studies as an internal standard for mass spectrometry-based quantification.

Table 1: Chemical Properties of Nilotinib-d3



Property	Value	Reference(s)	
Chemical Name	4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-N-[3-[4-(trideuteriomethyl)imidazol-1-yl]-5-(trifluoromethyl)phenyl]benzamide	[1][2][3]	
CAS Number	1215678-43-5	[1][2][3]	
Molecular Formula	C28H19D3F3N7O	[2]	
Molecular Weight	532.53 g/mol	[1][2][3]	
Appearance	White to off-white or yellowish powder	[4]	
Solubility	Soluble in DMSO; slightly soluble in ethanol and methanol; practically insoluble in aqueous buffers with pH > 4.5.	[4][5]	

Stability and Storage

Proper storage and handling are critical to maintain the integrity of Nilotinib-d3.

Table 2: Stability and Storage Recommendations for Nilotinib-d3



Condition	Recommendation	Reference(s)
Storage Temperature	-20°C	[3]
Shipping Temperature	Room temperature	
In Lyophilized Form	Stable for 24 months at -20°C, desiccated and protected from light.	[5]
In Solution (DMSO)	Use within 3 months to prevent loss of potency. Aliquot to avoid multiple freeze/thaw cycles.	[5]

Note on Stability of **Nilotinib-d3**: Detailed stability studies specifically for **Nilotinib-d3** are not extensively available in the public domain. The information presented below is based on forced degradation studies conducted on the non-deuterated parent compound, Nilotinib. It is reasonably expected that the deuterated form will exhibit similar degradation behavior under these stress conditions, as the C-D bonds are generally more stable than C-H bonds, but the overall degradation pathways are unlikely to be significantly altered.

Forced Degradation Studies of Nilotinib

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. Nilotinib has been shown to be susceptible to degradation under acidic, basic, and oxidative conditions, while it remains relatively stable under thermal and photolytic stress.[6][7]

Table 3: Summary of Nilotinib Forced Degradation Studies



Stress Condition	Observations	Degradation Products Identified	Reference(s)
Acidic Hydrolysis	Significant degradation observed.	DP-1: 4-methyl-3-(4- (pyridin-3-yl)pyrimidin- 2-ylamino)benzoic acid	[6][7][8]
Basic Hydrolysis	Significant degradation observed.	DP-1 and DP-2: 3-(4-methyl-1H-imidazol-1-yl)-5- (trifluoromethyl)aniline	[6][7][8]
Oxidative Degradation	Degradation observed.	DP-3: N-oxide derivative	[6][7][8]
Thermal Degradation	Stable.	No significant degradation observed.	[6][7]
Photolytic Degradation	Stable.	No significant degradation observed.	[6][7]

Experimental Protocols

The following are representative experimental protocols for conducting forced degradation studies on Nilotinib, which can be adapted for **Nilotinib-d3**.

Preparation of Stock Solution

A stock solution of Nilotinib (or **Nilotinib-d3**) is typically prepared in a suitable organic solvent, such as methanol or acetonitrile, at a concentration of 1 mg/mL.[9]

Stress Conditions

- Acidic Hydrolysis: The stock solution is treated with 1N HCl and heated at 60-80°C for several hours.[6][9]
- Basic Hydrolysis: The stock solution is treated with 1N NaOH and heated at 60-80°C for several hours.[6][9]



- Oxidative Degradation: The stock solution is treated with 3-30% hydrogen peroxide (H₂O₂) at room temperature for up to 24 hours.[6]
- Thermal Degradation: The solid drug substance or a solution is exposed to dry heat at a temperature such as 80°C for a specified period.[10]
- Photolytic Degradation: The solid drug substance or a solution is exposed to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.[11]

Analytical Method for Stability Indicating Assay

A stability-indicating analytical method, typically reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC), is used to separate the parent drug from its degradation products.

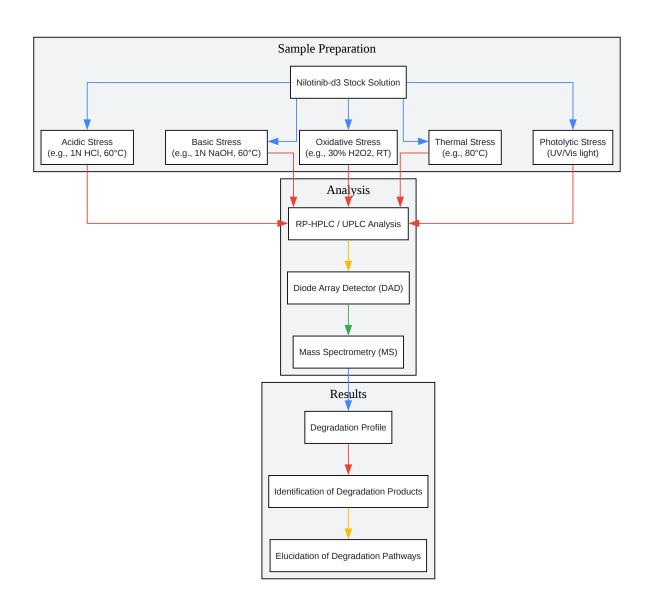
Table 4: Example of a UPLC Method for Nilotinib Stability Testing

Parameter	Condition	Reference(s)
Column	Shim-pack XR-ODS II (75 x 3.0 mm, 1.8 μm)	[11][12]
Mobile Phase	Gradient elution with a combination of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile).	[9]
Flow Rate	0.6 mL/min	[11][12]
Detection Wavelength	260 nm	[11][12]
Injection Volume	20 μL	[9]

Visualizations

The following diagrams illustrate the workflow of a forced degradation study and the degradation pathways of Nilotinib.

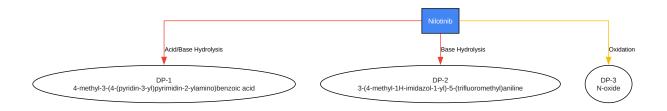




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Caption: Workflow of a forced degradation study.





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Caption: Degradation pathways of Nilotinib.

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